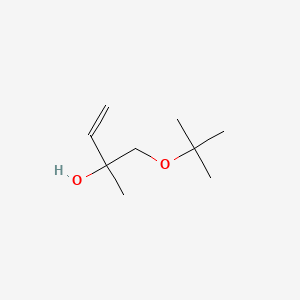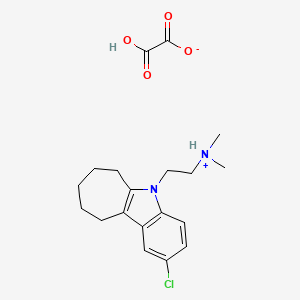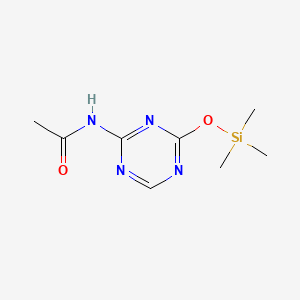![molecular formula C32H8Cl8CuN8 B13740304 Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- CAS No. 1330-37-6](/img/structure/B13740304.png)
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- is a complex compound known for its vibrant blue color and stability. It belongs to the phthalocyanine family, which are synthetic macrocyclic compounds. These compounds are widely used as pigments due to their excellent lightfastness, chemical stability, and resistance to acids and alkalis .
Vorbereitungsmethoden
The synthesis of Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- typically involves the reaction of phthalic anhydride with urea and a copper salt, such as copper chloride, under high-temperature conditions. The reaction is carried out in the presence of a catalyst, often ammonium molybdate, to facilitate the formation of the phthalocyanine ring . Industrial production methods have been optimized to produce this compound in large quantities, ensuring consistency in pigment quality.
Analyse Chemischer Reaktionen
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound’s stability and unique properties make it useful in biological imaging and as a probe in biochemical assays.
Wirkmechanismus
The mechanism by which Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- exerts its effects involves the interaction of the copper center with various substrates. In catalytic applications, the copper center can facilitate electron transfer reactions, leading to the formation of reactive intermediates that drive the overall reaction. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells .
Vergleich Mit ähnlichen Verbindungen
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- is unique compared to other phthalocyanine compounds due to the presence of chlorine atoms, which enhance its chemical stability and lightfastness. Similar compounds include:
Copper phthalocyanine: Lacks the chlorine atoms but is widely used as a blue pigment.
Zinc phthalocyanine: Similar structure but with zinc as the central metal, used in photodynamic therapy.
Iron phthalocyanine: Used as a catalyst in various industrial processes.
These compounds share similar macrocyclic structures but differ in their central metal atoms and substituents, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
1330-37-6 |
|---|---|
Molekularformel |
C32H8Cl8CuN8 |
Molekulargewicht |
851.6 g/mol |
IUPAC-Name |
copper;6,8,14,16,24,26,32,34-octachloro-2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28(38),30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H8Cl8N8.Cu/c33-9-1-13-21(17(37)5-9)29-43-25(13)41-26-14-2-10(34)6-18(38)22(14)31(44-26)48-32-24-16(4-12(36)8-20(24)40)28(46-32)42-27-15-3-11(35)7-19(39)23(15)30(45-27)47-29;/h1-8H;/q-2;+2 |
InChI-Schlüssel |
FETQBTFPQCRZSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C3=NC4=C5C=C(C=C(C5=C([N-]4)N=C6C7=C(C=C(C=C7Cl)Cl)C(=N6)N=C8C9=C(C(=CC(=C9)Cl)Cl)C(=N8)[N-]C2=N3)Cl)Cl)Cl)Cl.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
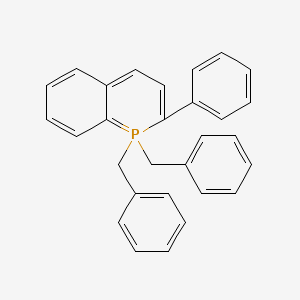
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)

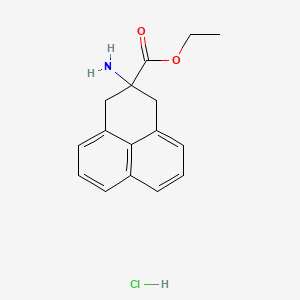
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)
